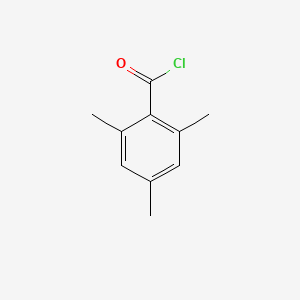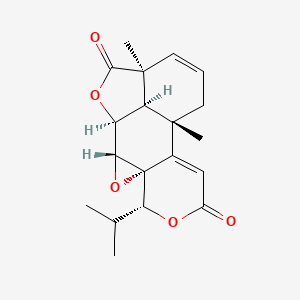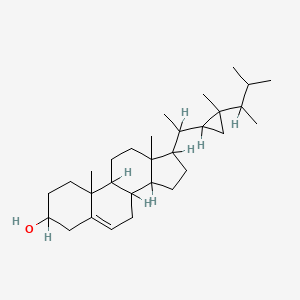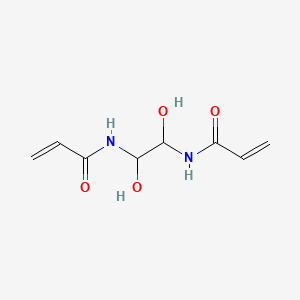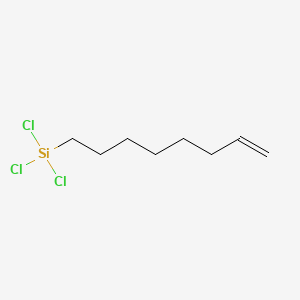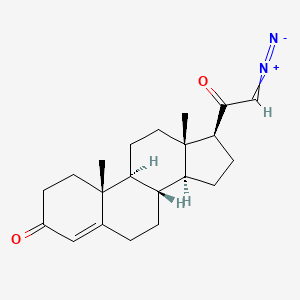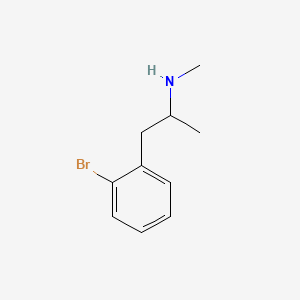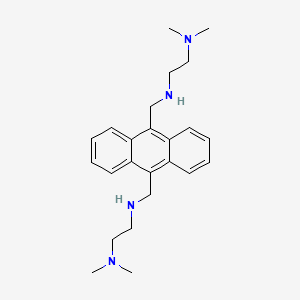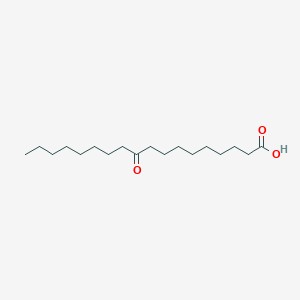
10-氧代十八烷酸
概述
描述
10-Oxooctadecanoic acid, also known as 10-Ketostearic acid, is a long-chain fatty acid with the molecular formula C18H34O3. It is characterized by the presence of a keto group at the tenth carbon of the octadecanoic acid chain. This compound is a metabolite found in human blood plasma and is known for its role as a Bronsted acid, capable of donating a hydron to an acceptor .
科学研究应用
10-Oxooctadecanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules and as a reagent in organic reactions.
Biology: Studied for its role in metabolic pathways and its presence in human blood plasma.
Medicine: Investigated for its potential therapeutic effects and as a biomarker for certain diseases.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds
作用机制
Target of Action
10-Oxooctadecanoic acid, also known as 10-Ketostearic acid , is a long-chain fatty acid The primary targets of this compound are not explicitly mentioned in the available literature
Biochemical Pathways
For instance, they can modulate the activity of enzymes involved in lipid metabolism, influence signal transduction pathways, and affect the expression of genes involved in various cellular processes .
Action Environment
The action, efficacy, and stability of 10-Oxooctadecanoic acid can be influenced by various environmental factors. For instance, the presence of other compounds, pH, temperature, and the specific characteristics of the biological system in which it’s present can all affect its action .
生化分析
Biochemical Properties
10-Oxooctadecanoic acid plays a crucial role in biochemical reactions, particularly in lipid metabolism. It interacts with several enzymes, including acyl-CoA oxidase and acyl-CoA dehydrogenase, which are involved in the β-oxidation pathway. These enzymes catalyze the oxidation of 10-Oxooctadecanoic acid, leading to the production of acetyl-CoA, which enters the citric acid cycle for energy production. Additionally, 10-Oxooctadecanoic acid can be a substrate for lipoxygenases, which convert it into hydroperoxy derivatives that participate in signaling pathways .
Cellular Effects
10-Oxooctadecanoic acid influences various cellular processes, including cell signaling, gene expression, and cellular metabolism. It has been shown to activate transient receptor potential vanilloid 1 (TRPV1) channels, leading to increased calcium influx and subsequent activation of downstream signaling pathways . This activation can enhance energy metabolism and promote the browning of white adipose tissue, which is associated with increased thermogenesis and energy expenditure. Furthermore, 10-Oxooctadecanoic acid can modulate the expression of genes involved in lipid metabolism and inflammation .
Molecular Mechanism
At the molecular level, 10-Oxooctadecanoic acid exerts its effects through several mechanisms. It binds to and activates TRPV1 channels, which are involved in calcium signaling. The increased calcium influx triggers various downstream effects, including the activation of protein kinase C and the modulation of gene expression . Additionally, 10-Oxooctadecanoic acid can inhibit the activity of certain enzymes, such as acetyl-CoA carboxylase, leading to reduced fatty acid synthesis and increased fatty acid oxidation . These molecular interactions contribute to the compound’s overall effects on cellular metabolism and energy homeostasis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 10-Oxooctadecanoic acid can vary over time. The compound is relatively stable under standard storage conditions, but its stability can be influenced by factors such as temperature and pH . In in vitro studies, 10-Oxooctadecanoic acid has been shown to exert acute effects on cellular metabolism, including increased energy expenditure and enhanced lipid oxidation . Long-term studies in animal models have demonstrated that chronic administration of 10-Oxooctadecanoic acid can lead to sustained improvements in metabolic health, including reduced adiposity and improved insulin sensitivity .
Dosage Effects in Animal Models
The effects of 10-Oxooctadecanoic acid in animal models are dose-dependent. At low doses, the compound can enhance energy metabolism and promote weight loss without causing adverse effects . At higher doses, 10-Oxooctadecanoic acid may induce toxicity, including liver damage and oxidative stress . It is important to determine the optimal dosage that maximizes the beneficial effects while minimizing potential toxicity.
Metabolic Pathways
10-Oxooctadecanoic acid is involved in several metabolic pathways, including β-oxidation and lipoxygenase pathways. In the β-oxidation pathway, it is oxidized by acyl-CoA oxidase and acyl-CoA dehydrogenase to produce acetyl-CoA . In the lipoxygenase pathway, 10-Oxooctadecanoic acid is converted into hydroperoxy derivatives that participate in signaling pathways . These metabolic pathways highlight the compound’s role in energy production and cellular signaling.
Transport and Distribution
Within cells, 10-Oxooctadecanoic acid is transported and distributed by various transporters and binding proteins. It can be taken up by cells through fatty acid transport proteins and incorporated into cellular membranes . Once inside the cell, 10-Oxooctadecanoic acid can be transported to different cellular compartments, including mitochondria and peroxisomes, where it undergoes further metabolism . The distribution of 10-Oxooctadecanoic acid within cells is crucial for its biological activity and effects on cellular function.
Subcellular Localization
10-Oxooctadecanoic acid is localized in various subcellular compartments, including the cytoplasm, mitochondria, and peroxisomes . Its localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles. In mitochondria, 10-Oxooctadecanoic acid is involved in β-oxidation, while in peroxisomes, it participates in lipid metabolism and signaling . The subcellular localization of 10-Oxooctadecanoic acid is essential for its role in cellular metabolism and energy homeostasis.
准备方法
Synthetic Routes and Reaction Conditions
10-Oxooctadecanoic acid can be synthesized through the oxidation of 10-hydroxyoctadecanoic acid. One common method involves dissolving 10-hydroxyoctadecanoic acid in dichloromethane and adding Dess-Martin oxidant and sodium bicarbonate. The mixture is stirred overnight at room temperature to yield 10-Oxooctadecanoic acid .
Industrial Production Methods
Industrial production of 10-Oxooctadecanoic acid typically involves large-scale oxidation processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
化学反应分析
Types of Reactions
10-Oxooctadecanoic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of shorter-chain fatty acids and other oxidation products.
Reduction: Reduction of the keto group can yield 10-hydroxyoctadecanoic acid.
Substitution: The keto group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Dess-Martin oxidant, sodium bicarbonate, and dichloromethane.
Reduction: Hydrogen gas with a suitable catalyst like palladium on carbon.
Substitution: Nucleophiles such as hydrazine or hydroxylamine.
Major Products
Oxidation: Shorter-chain fatty acids, aldehydes, and carboxylic acids.
Reduction: 10-Hydroxyoctadecanoic acid.
Substitution: Hydrazones or oximes, depending on the nucleophile used.
相似化合物的比较
10-Oxooctadecanoic acid is similar to other long-chain fatty acids but is unique due to the presence of the keto group at the tenth carbon. Similar compounds include:
Octadecanoic acid (Stearic acid): Lacks the keto group and has different chemical properties.
10-Hydroxyoctadecanoic acid: Contains a hydroxyl group instead of a keto group.
10-Oxodecanoic acid: A shorter-chain analog with similar functional groups
10-Oxooctadecanoic acid stands out due to its specific structure, which imparts unique reactivity and biological roles.
属性
IUPAC Name |
10-oxooctadecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H34O3/c1-2-3-4-5-8-11-14-17(19)15-12-9-6-7-10-13-16-18(20)21/h2-16H2,1H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGKROBBCCGUUCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(=O)CCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H34O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80194416 | |
| Record name | Octadecanoic acid, 10-oxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80194416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 10-Oxooctadecanoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030980 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
4158-12-7 | |
| Record name | 10-Ketostearic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4158-12-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Octadecanoic acid, 10-oxo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004158127 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Octadecanoic acid, 10-oxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80194416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 10-Oxooctadecanoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030980 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
76 °C | |
| Record name | 10-Oxooctadecanoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030980 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


